molecular formula C14H16O3S B3082806 cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134527-05-1

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B3082806
CAS No.: 1134527-05-1
M. Wt: 264.34 g/mol
InChI Key: ZUWIBRLZGCPRKH-VHSXEESVSA-N
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Description

“Cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 264.35 . The IUPAC name for this compound is (1R,2S)-2-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid . The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1 . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Catalysis and Synthetic Chemistry

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives have been explored in various catalytic processes and synthetic chemistry applications. For example, the Palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids demonstrated remarkable efficiency, achieving high substrate-to-catalyst ratios in good yields, indicating the potential of such compounds in facilitating complex organic reactions (Feuerstein et al., 2001). Furthermore, studies on cyclohexane derivatives, including the synthesis of various cyclohexanecarboxylic acids, contribute to a deeper understanding of the structural and reactivity aspects of cyclopentane-related compounds (Bekkum et al., 2010).

Drug Design and Medicinal Chemistry

In drug design and medicinal chemistry, the structural motifs similar to this compound have been utilized to explore novel therapeutic agents. For instance, cyclopentane-1,3-dione was investigated as a novel isostere for the carboxylic acid functional group, leading to the design of potent thromboxane A2 receptor antagonists. This demonstrates the versatility of cyclopentane derivatives in mimicking key functional groups in bioactive molecules, offering new avenues for drug development (Ballatore et al., 2011).

Asymmetric Synthesis and Chiral Chemistry

The stereoselective synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers showcases the application of this compound derivatives in asymmetric synthesis. This area of research is crucial for producing chiral compounds with specific configurations, which is fundamental in the development of enantiomerically pure pharmaceuticals (Urones et al., 2004).

Materials Chemistry and Ligand Design

In materials chemistry and ligand design, the structural elements related to this compound have been employed in developing new catalytic systems. For example, a palladium-tetraphosphine complex showed efficient catalytic activity for the coupling of aryl halides with alkynes, highlighting the potential of cyclopentane-based ligands in facilitating important chemical transformations (Feuerstein et al., 2003).

Properties

IUPAC Name

(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIBRLZGCPRKH-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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